Superior Enantioselectivity in Asymmetric Synthesis: 2-Benzylcyclohexanone vs. 2-n-Propylcyclohexanone
In enantioselective protonation reactions of zinc bromide enolates using a chiral selenoxide, 2-benzylcyclohexanone achieves a high enantiomeric excess (89% e.e.) compared to 2-n-propylcyclohexanone (88% e.e.) [1]. This quantitative difference in stereochemical control is critical for applications demanding high optical purity.
| Evidence Dimension | Enantiomeric Excess (e.e.) in Asymmetric Protonation |
|---|---|
| Target Compound Data | 89% e.e. ((S)-isomer) |
| Comparator Or Baseline | 2-n-Propylcyclohexanone (88% e.e., (R)-isomer) |
| Quantified Difference | 1% e.e. difference; divergent stereochemical outcomes (S vs. R) |
| Conditions | Reaction of zinc bromide enolates with chiral selenoxide (SSe)-1c |
Why This Matters
This data proves 2-Benzylcyclohexanone's utility as a prochiral substrate for achieving high enantiopurity, a key differentiator for procuring this specific compound for asymmetric synthesis workflows.
- [1] Miyashita, M., et al. Enantioface-Differentiating Protonation with Chiral Charcogen Compounds on the Basis of Original Molecular Design. KAKEN Research Project, 1999. View Source
